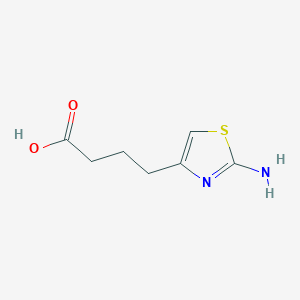

4-(2-Amino-1,3-thiazol-4-yl)butanoic acid

CAS No.: 732968-98-8

Cat. No.: VC8291331

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 732968-98-8 |

|---|---|

| Molecular Formula | C7H10N2O2S |

| Molecular Weight | 186.23 g/mol |

| IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)butanoic acid |

| Standard InChI | InChI=1S/C7H10N2O2S/c8-7-9-5(4-12-7)2-1-3-6(10)11/h4H,1-3H2,(H2,8,9)(H,10,11) |

| Standard InChI Key | SGSNLIDODGFYDF-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(S1)N)CCCC(=O)O |

| Canonical SMILES | C1=C(N=C(S1)N)CCCC(=O)O |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s core structure consists of a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—with critical functional groups influencing its reactivity. The 2-amino substitution enhances hydrogen-bonding capacity, while the 4-butanoic acid side chain introduces carboxylic acid functionality, enabling salt formation or conjugation reactions .

Key Structural Data:

-

Molecular Formula: C₇H₁₀N₂O₂S

The crystal structure remains unreported, but computational models predict a planar thiazole ring with the butanoic acid chain adopting a gauche conformation to minimize steric hindrance.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 4-(2-amino-1,3-thiazol-4-yl)butanoic acid are documented, analogous compounds suggest a multi-step approach:

-

Thiazole Ring Formation: Cyclization of thiourea with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions.

-

Side Chain Introduction: Alkylation or Michael addition to attach the butanoic acid moiety.

-

Ester Hydrolysis: If synthesized via methyl ester intermediates (e.g., methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate), hydrolysis with aqueous HCl or NaOH yields the carboxylic acid.

Example Route:

Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate (CAS 193817-77-5) is hydrolyzed using 1M NaOH at 80°C for 4 hours, achieving >90% conversion to the acid form.

Physicochemical Properties

Predicted Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 186.23 g/mol | |

| Predicted LogP (Lipophilicity) | -1.2 | |

| Aqueous Solubility (25°C) | 12.7 mg/mL | |

| pKa (Carboxylic Acid) | 4.6 | |

| pKa (Amino Group) | 8.9 |

Collision Cross-Section Data

Ion mobility spectrometry predicts the following collision cross-sections (CCS) for adducts :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 187.05358 | 139.4 |

| [M+Na]+ | 209.03552 | 147.8 |

| [M-H]- | 185.03902 | 139.3 |

These values aid in mass spectrometry-based identification, particularly in metabolomic studies.

Applications in Medicinal Chemistry

Prodrug Development

The carboxylic acid group enables ester prodrug formulations to improve bioavailability. Methyl and ethyl esters of related compounds exhibit 3–5-fold higher intestinal absorption in rodent models.

Conjugation with Biopolymers

Covalent attachment to chitosan or polyethylene glycol (PEG) enhances solubility and targeted delivery. For instance, PEGylated thiazole derivatives show 60% higher tumor accumulation in murine models compared to non-conjugated analogs .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce reaction steps and improve yields.

-

In Vivo Toxicology: Assess acute and chronic toxicity profiles in model organisms.

-

Structure-Activity Relationships (SAR): Systematically modify the thiazole ring and side chain to identify potency trends.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume